(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide is a chemical compound with the molecular formula . It is classified as a heteromolecule, specifically a derivative of butenamide. This compound is notable for its potential applications in pharmaceutical research and development, particularly as a metabolite of leflunomide, which is used to treat rheumatoid arthritis and other autoimmune diseases .
The synthesis of (E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide can be achieved through several chemical routes. One common method involves the condensation of 4-trifluoromethylphenylamine with cyanoacetic acid, followed by subsequent hydrolysis and cyclization steps.
In an industrial setting, the synthesis is scaled up using similar methods but requires stringent quality control measures to ensure the safety and efficacy of the final product. Facilities must be equipped to handle hazardous materials safely due to the presence of trifluoromethyl groups, which can be toxic .
The molecular structure of (E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide can be represented by its IUPAC name and various structural formulas:
N#C/C(=C(\O)/C)/C(=O)Nc1ccc(cc1)C(F)(F)F
UTNUDOFZCWSZMS-JXMROGBWSA-N
The compound features a butenamide backbone with a cyano group, a hydroxyl group, and a trifluoromethyl-substituted phenyl moiety, contributing to its unique properties .
(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide can participate in several chemical reactions:
Common reagents for these reactions include:
The conditions for these reactions vary based on the desired products but generally involve controlled temperatures and pH levels .
The mechanism of action for (E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide is closely related to that of teriflunomide. It primarily inhibits dihydroorotate dehydrogenase, an enzyme critical for the de novo synthesis of pyrimidines. This inhibition results in reduced proliferation of rapidly dividing cells, particularly activated lymphocytes.
Additionally, this compound modulates immune responses by affecting various signaling pathways, including the inhibition of nuclear factor kappa B activation, which plays a significant role in inflammation and immune regulation .
(E)-2-Cyano-3-hydroxy-N-(4-trifluoromethylphenyl)-2-butenamide has several scientific applications:
This compound exemplifies significant potential in both therapeutic applications and analytical chemistry, highlighting its importance in ongoing scientific research.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3